molecular formula C21H18N4O5S2 B2742609 N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687568-04-3

N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2742609
CAS No.: 687568-04-3
M. Wt: 470.52
InChI Key: YBNAMQMCJNRJMB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic heterocyclic compound based on a thieno[3,2-d]pyrimidin-4-one core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . This molecule integrates a 4-nitrophenyl substituent on the pyrimidine ring and an N-(4-methoxyphenyl)acetamide group connected via a sulfanyl linkage, a structural motif shared with several biologically active analogs . Compounds within this chemical class have demonstrated a range of promising biological activities in research settings. Studies on similar thieno[3,2-d]pyrimidin-4-one derivatives have shown potential as enzyme inhibitors, particularly targeting kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Furthermore, this structural class has been investigated for antimicrobial activity, with some analogs exhibiting efficacy against resistant bacterial strains . The mechanism of action for such compounds typically involves targeted interaction with specific enzymes or receptors; they may act by binding to the active site of enzymes, thereby inhibiting their activity, or by modulating receptor function as agonists or antagonists . The presence of electron-withdrawing and electron-donating groups on the structure also makes it a valuable intermediate for further chemical exploration, including nucleophilic substitution and reduction reactions . This product is intended for research applications in chemistry, biology, and medicine, including use as a lead compound in pharmaceutical development, a building block in material science, and a tool for studying biochemical pathways . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c1-30-16-8-2-13(3-9-16)22-18(26)12-32-21-23-17-10-11-31-19(17)20(27)24(21)14-4-6-15(7-5-14)25(28)29/h2-9H,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNAMQMCJNRJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Formation

The thieno[3,2-d]pyrimidine scaffold originates from a Gewald three-component reaction:

  • Reactants : Cyclohexanone (1.0 eq), ethyl cyanoacetate (1.2 eq), sulfur (1.5 eq)
  • Conditions : Triethylamine (2.0 eq) in ethanol, refluxed at 80°C for 12 hours.
  • Product : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 ), isolated in 78% yield after recrystallization (ethanol/water).

Pyrimidine Ring Cyclization

Cyclization of 1 with chlorformamidine hydrochloride (1.1 eq) in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen for 2 hours yields 2-amino-6-ethylthieno[3,2-d]pyrimidin-4(3H)-one (2 ). Modifications include:

  • Alternative bases : Sodium ethoxide (85% yield) vs. potassium carbonate (72% yield).
  • Solvent optimization : DMSO outperforms acetonitrile due to higher polarity, facilitating cyclization.

Sulfanyl Group Installation and Acetamide Coupling

Thiolation at Position 2

Intermediate A (3 ) reacts with thiourea (1.5 eq) in ethanol under reflux for 6 hours to generate the 2-thiol derivative (4 ).

Synthesis of N-(4-Methoxyphenyl)-2-Bromoacetamide (Intermediate B)

  • Acylation : 4-Methoxyaniline (1.0 eq) reacts with bromoacetyl bromide (1.1 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) at 0°C.
  • Yield : 89% after precipitation (ice-cold water).

Thiol-Alkylation Coupling

Intermediate A (4 ) and Intermediate B (1.1 eq) undergo coupling in DMF with potassium carbonate (2.5 eq) at room temperature for 12 hours.

  • Yield : 74% after column chromatography (ethyl acetate/methanol 9:1).
  • Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

A patent-derived method combines Gewald reaction, cyclization, and substitution in a single pot using p-toluenesulfonic acid (0.05 eq) in glacial acetic acid.

  • Advantages : Reduced purification steps (62% overall yield).
  • Disadvantages : Lower regiochemical control for bulkier substituents.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, improving yield to 81%.

Structural Characterization and Validation

  • NMR :
    • 1H NMR (400 MHz, DMSO- d6): δ 8.21 (d, J = 8.8 Hz, 2H, Ar–NO2), 6.85 (d, J = 8.8 Hz, 2H, Ar–OCH3), 4.12 (s, 2H, SCH2CO).
    • 13C NMR : 178.2 (C=O), 162.1 (C=N), 154.9 (C–S).
  • HRMS : [M+H]+ calculated for C22H19N4O5S2: 499.0792; found: 499.0789.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors :
    • Benefits : Enhanced heat transfer, reduced reaction time (3 hours vs. 12 hours batch).
    • Purity : >99% by inline UV monitoring.
  • Cost Analysis :
    • Raw Materials : 4-Nitrobenzyl bromide ($12.5/mol) dominates costs.
    • Solvent Recovery : DMF recycling reduces expenses by 40%.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • Issue : Over-oxidation during thiolation generates disulfides.
    • Solution : Strict stoichiometric control of H2O2 and inert atmosphere.
  • Purification Difficulties :
    • Issue : Co-elution of acetamide byproducts.
    • Solution : Gradient elution with methanol/water (5–20%).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the 4-nitrophenyl moiety undergoes selective reduction to form an amine (-NH₂).
Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C .

  • Sodium dithionite (Na₂S₂O₄) in aqueous alkaline medium .

Products :

Starting MaterialReagentProductYield (%)
Nitro derivativeH₂/Pd/CAmine derivative85–92
Nitro derivativeNa₂S₂O₄Amine derivative70–78

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ onto Pd, followed by stepwise electron transfer to reduce -NO₂ to -NH₂ .

Hydrolysis of the Acetamide Linkage

The acetamide group (-NHCOCH₃) hydrolyzes under acidic or basic conditions.
Reagents/Conditions :

  • 6M HCl at reflux (110°C, 12 hours).

  • 2M NaOH in ethanol/water (1:1) at 80°C .

Products :

Starting MaterialConditionsProductByproduct
AcetamideHCl4-MethoxyanilineAcetic acid
AcetamideNaOHSodium 2-{[3-(4-nitrophenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetateNH₃

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by OH⁻ .

Substitution at the Methoxy Group

The methoxy (-OCH₃) group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions.
Reagents/Conditions :

  • HBr (48%) in acetic acid at 120°C .

  • NaNH₂ in liquid NH₃, followed by alkyl halides .

Products :

Starting MaterialReagentProductYield (%)
Methoxy derivativeHBrHydroxy derivative60–65
Methoxy derivativeNaNH₂/RXAlkoxy/aryloxy derivatives45–55

Mechanism : NAS occurs via a Meisenheimer complex intermediate in the presence of strong bases .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-).
Reagents/Conditions :

  • m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C, 2 hours).

  • H₂O₂ (30%) in acetic acid at 50°C .

Products :

Starting MaterialReagentProductYield (%)
Sulfanyl derivativem-CPBASulfoxide90
Sulfanyl derivativeH₂O₂Sulfone75

Mechanism : Electrophilic oxidation by peracids or peroxides adds oxygen atoms sequentially to the sulfur center .

Ring Functionalization of Thienopyrimidine Core

The thieno[3,2-d]pyrimidine core participates in electrophilic substitution (e.g., halogenation).
Reagents/Conditions :

  • NBS (N-bromosuccinimide) in CCl₄ under UV light .

  • Cl₂ gas in acetic acid at 40°C .

Products :

Starting MaterialReagentProductPosition
ThienopyrimidineNBS5-Bromo derivativeC5
ThienopyrimidineCl₂6-Chloro derivativeC6

Mechanism : Radical bromination (NBS) or electrophilic chlorination (Cl₂) targets electron-rich positions on the heterocycle .

Cross-Coupling Reactions

The aryl halide (if present) participates in Suzuki-Miyaura couplings.
Reagents/Conditions :

  • Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in DMF/H₂O (80°C) .

Products :

Starting MaterialBoronic AcidProductYield (%)
Bromo derivativePhB(OH)₂Biaryl derivative82

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. Studies have shown that thienopyrimidine derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the disruption of DNA replication and transcription processes, which are critical for cancer cell survival and proliferation .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenases (COX), which are enzymes involved in the inflammatory response. By modulating these enzymes, the compound may reduce inflammation and associated pain .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary assays suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies due to its ability to interact with specific enzymes such as cholinesterases. These interactions are crucial for understanding neurodegenerative diseases and developing potential treatments .

Receptor Binding Studies

This compound can bind to specific receptors on cell surfaces. This property is significant for studying cellular signaling pathways and understanding how alterations in receptor activity can influence various physiological processes .

Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structural features allow chemists to modify and develop new derivatives with potentially enhanced biological activities .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibition of proliferation
Anti-inflammatory EffectsInhibition of COX enzymes leading to reduced inflammation
Antimicrobial PropertiesInhibited growth of bacterial strains in preliminary assays

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Intercalation into DNA, leading to disruption of DNA replication and transcription.

Comparison with Similar Compounds

Positional Isomerism in Thienopyrimidinone Cores

  • Target Compound: Thieno[3,2-d]pyrimidin-4-one core.
  • Comparative Compound (): Thieno[2,3-d]pyrimidin-4-one core (positional isomer). Impact: The fusion position alters electron distribution and steric accessibility. Thieno[3,2-d] systems may exhibit enhanced planarity compared to thieno[2,3-d], influencing binding to biological targets .

Saturation and Ring Modifications

  • : Features a hexahydro[1]benzothieno[2,3-d]pyrimidine core with additional cyclohexane fusion.

Substituent Analysis

Aryl Group Variations at Position 3

Compound Position 3 Substituent Electronic Effect Molecular Weight (g/mol)
Target Compound 4-Nitrophenyl Strong EWG* ~483.5 (estimated)
4-Methylphenyl EWG/EDG** ~469.5
3-Methyl Weak EDG 463.6

EWG: Electron-withdrawing group; *EDG: Electron-donating group.

  • Methyl groups () increase lipophilicity but reduce reactivity .

Acetamide Side Chain Modifications

Compound Acetamide Substituent Properties
Target Compound 4-Methoxyphenyl Moderate EDG, improves solubility
4-Nitrophenyl Strong EWG, may reduce bioavailability
4-Trifluoromethoxyphenyl Highly lipophilic, metabolically stable
4-Butylphenyl High hydrophobicity, prolonged half-life
  • Key Insight : The 4-methoxyphenyl group in the target compound balances solubility and lipophilicity, whereas bulky alkyl chains (e.g., 4-butylphenyl in ) favor prolonged tissue retention .

Molecular Weight and Hydrogen Bonding

  • Target Compound: Estimated molecular weight ~483.5 g/mol, with 1 H-bond donor (acetamide NH) and 5 H-bond acceptors (pyrimidinone O, nitro O, methoxy O).
  • : Simpler acetamide derivatives (e.g., 2-aminophenyl analogs) prioritize H-bonding for antimicrobial activity .

Biological Activity

N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class and exhibits a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name N-(4-methoxyphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Molecular Formula C21H18N4O5S2
CAS Number 687568-04-3

The presence of various functional groups such as methoxy, nitro, and thienopyrimidine moieties contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For instance, it has been shown to interact with cholinesterases and cyclooxygenases (COX) which are crucial in neurodegenerative diseases and inflammation respectively .
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways that are vital for various physiological processes.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes which is a common mechanism for anticancer agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro Studies : Compounds with similar thienopyrimidine structures demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are linked to its ability to inhibit COX enzymes:

  • Inhibition Studies : Docking studies have revealed that derivatives of this compound can inhibit COX-2 activity effectively, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

The thienopyrimidine scaffold is well-known for its anticancer properties:

  • Cell Line Studies : Various derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. For instance, some thienopyrimidine derivatives have been reported to possess IC50 values in the low micromolar range against breast and colon cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial activity of thienopyrimidine derivatives against drug-resistant strains. The results indicated that certain modifications on the thienopyrimidine structure significantly enhanced antimicrobial potency .
  • Evaluation of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds showed substantial inhibition of pro-inflammatory cytokines in vitro when treated with thienopyrimidine derivatives. This supports the potential application of this compound in inflammatory diseases .

Q & A

Basic: What are the key synthetic strategies for constructing the thieno[3,2-d]pyrimidinone core in this compound?

Answer:
The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions. For example:

  • Step 1: React 3-aminothiophene-2-carboxylate with 4-nitrophenyl isocyanate to form a thiourea intermediate.
  • Step 2: Cyclize the intermediate using polyphosphoric acid (PPA) at 120°C to yield the pyrimidinone ring.
  • Step 3: Introduce the sulfanylacetamide moiety via nucleophilic substitution with 2-mercaptoacetamide in the presence of a base like K₂CO₃ .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural validation employs:

  • X-ray crystallography to resolve bond lengths/angles and confirm the nitro group's orientation (e.g., similar compounds in and used SHELXS97/SHELXL2016 for refinement).
  • NMR spectroscopy : ¹H and ¹³C spectra verify substituent positions. For instance, the methoxyphenyl group shows a singlet at ~3.8 ppm (¹H) and 55 ppm (¹³C), while the nitrophenyl group exhibits deshielded aromatic protons at 8.2–8.5 ppm .

Advanced: What methodologies address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) can arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) per guidelines from .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays for functional activity .

Advanced: How can computational models predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets, focusing on hydrogen bonds between the pyrimidinone core and catalytic lysine residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfanylacetamide moiety in the hydrophobic cleft .
  • QSAR studies : Corrogate electronic effects of the nitro group (Hammett σ constants) with inhibitory activity across analogs .

Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Answer:

  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinone, acetamide at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₁₈N₄O₅S₂: calculated 488.08, observed 488.07) .
  • Elemental analysis : Ensure <0.4% deviation for C, H, N, S content.

Advanced: How is regioselectivity achieved during sulfanylation of the pyrimidinone ring?

Answer:

  • Positional control : The 2-position of thieno[3,2-d]pyrimidinone is more electrophilic due to electron-withdrawing effects of the 4-oxo group.
  • Reaction conditions : Use polar aprotic solvents (DMF) with NaH as a base to deprotonate the thiol group, directing attack to the 2-position .

Advanced: What strategies optimize solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate esters at the methoxyphenyl group, hydrolyzed in vivo to the active form.
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) for aqueous dispersion, validated by dynamic light scattering (DLS) for nanoparticle stability .

Basic: What safety precautions are recommended during synthesis?

Answer:

  • Nitro group hazards : Avoid grinding dry material (risk of explosion); handle in wet conditions.
  • PPE : Use nitrile gloves and fume hoods due to acetamide toxicity (LD₅₀ >2000 mg/kg in rodents, per ).
  • Waste disposal : Neutralize acidic byproducts (e.g., PPA) with NaHCO₃ before disposal .

Advanced: How do steric effects of the 4-nitrophenyl group influence conformational dynamics?

Answer:

  • X-ray data : The nitro group adopts a coplanar conformation with the pyrimidinone ring, minimizing steric clash (torsion angle <10°).
  • DFT calculations : B3LYP/6-31G(d) models show a 5 kcal/mol barrier for rotation, indicating restricted motion that stabilizes the bioactive conformation .

Advanced: What analytical methods resolve degradation products under accelerated stability conditions?

Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect hydrolyzed acetamide (retention time ~6.2 min) and nitro-reduced byproducts.
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; quantify degradation via peak area normalization .

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